molecular formula C11H17N3O B2650676 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine CAS No. 2199317-05-8

2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine

Cat. No.: B2650676
CAS No.: 2199317-05-8
M. Wt: 207.277
InChI Key: CKJIIUNYWAXNPM-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a pyrazine ring substituted with a methoxy group and a 1-methylpiperidin-4-yl group, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine typically involves the reaction of pyrazine derivatives with 1-methylpiperidin-4-ylmethanol under specific conditions. One common method includes:

    Starting Materials: Pyrazine, 1-methylpiperidin-4-ylmethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The pyrazine derivative is reacted with 1-methylpiperidin-4-ylmethanol under reflux conditions for several hours, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine compounds with various functional groups.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
  • 2-[(1-Methylpiperidin-4-yl)methoxy]aniline

Uniqueness

2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-6-2-10(3-7-14)9-15-11-8-12-4-5-13-11/h4-5,8,10H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJIIUNYWAXNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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